4-(4-Fluorosulfonyloxyphenoxy)pyridine
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Overview
Description
4-(4-Fluorosulfonyloxyphenoxy)pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also be involved in such reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Similar compounds have been involved in the synthesis of fluorinated pyridines , suggesting that this compound may also play a role in such biochemical pathways.
Result of Action
Similar compounds have shown promising results in the synthesis of fluorinated pyridines , suggesting potential applications in the development of new pharmaceuticals and agrochemicals.
Action Environment
The stability and reactivity of similar compounds have been influenced by factors such as temperature and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group to a phenoxy-pyridine scaffold. One common method includes the reaction of 4-hydroxyphenoxy pyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxy pyridines with various functional groups.
Oxidation: Sulfonyl derivatives are the major products.
Reduction: Hydroxyphenoxy pyridine derivatives are formed.
Scientific Research Applications
4-(4-Fluorosulfonyloxyphenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenoxy pyridine
- 4-Hydroxyphenoxy pyridine
- 4-Sulfonyloxyphenoxy pyridine
Uniqueness
4-(4-Fluorosulfonyloxyphenoxy)pyridine is unique due to the presence of both fluorine and sulfonyloxy groups. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorosulfonyloxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-9(2-4-11)16-10-5-7-13-8-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRRGELJMBGTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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